(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine
Overview
Description
(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine is an organic compound with the molecular formula C14H14BrN It features a bromonaphthalene moiety attached to a cyclopropylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Formation of Cyclopropylmethanamine: Cyclopropylmethanamine can be synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a dehydrating agent.
Coupling Reaction: The final step involves the coupling of 4-bromonaphthalene with cyclopropylmethanamine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted naphthalenes.
Scientific Research Applications
(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylmethanamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(cyclopropyl)methanamine
- (4-Bromonaphthalen-2-yl)(cyclopropyl)methanamine
- (4-Chloronaphthalen-1-yl)(cyclopropyl)methanamine
Uniqueness
(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine is unique due to the presence of both a bromonaphthalene and a cyclopropylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c15-13-8-7-12(14(16)9-5-6-9)10-3-1-2-4-11(10)13/h1-4,7-9,14H,5-6,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVWBONERJQEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C3=CC=CC=C32)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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